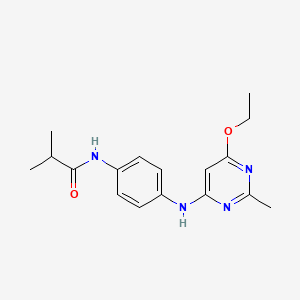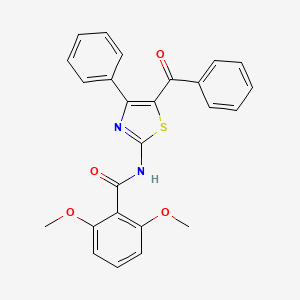
4H-1-Benzothiopyran-4-one, 6,8-difluoro-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Convenient Synthesis Techniques : A variety of synthesis methods have been developed for 4H-1-Benzothiopyran derivatives, demonstrating their versatility in chemical synthesis. For instance, a convenient Baylis-Hillman synthesis method for 3-substituted 2H-1-Benzothiopyrans (thiochromenes) offers yields up to 67%, showcasing an efficient approach to these compounds (Kaye & Nocanda, 2002). Additionally, synthesis techniques involving reactions with sodium azide or diethyl ethoxymethylenemalonate have been utilized to create novel benzothiopyran derivatives, indicating their significance in organic chemistry (Nakazumi, Endo, Nakaue, & Kitao, 1985).
Structural and Spectral Analysis : Detailed structural and spectral analyses of benzothiopyran-4-ones have been conducted to differentiate them from other similar compounds. Mass, NMR, and UV spectra have been utilized to characterize these compounds, offering insights into their chemical properties and reactivity (Nakazumi & Kitao, 1977).
Potential Pharmaceutical Applications
Chemotherapeutic Agents : The synthesis of 2-substituted 4H-thieno[2,3-b][1]benzothiopyran-4-ones has been explored for their potential as chemotherapeutic agents. This research underscores the importance of benzothiopyran derivatives in the development of new medicinal compounds (El-Subbagh, Yousif, El-Eman, & El-kerdawy, 1989).
Anticonvulsant and Sedative-Hypnotic Activity : Studies on 4-(alkylimino)-2,3-dihydro-4H-1-benzopyrans and -thiopyrans have revealed significant anticonvulsant activity. These findings highlight the therapeutic potential of benzothiopyran derivatives in treating neurological conditions (Arnoldi et al., 1990).
Antiaggregating Activity : N,N-disubstituted 4-amino-3-phenyl-2H,5H-[1]benzothiopyrano[4,3-b]pyran-2-ones have been synthesized and shown to possess strong platelet antiaggregating activity. This suggests their potential use in preventing thrombotic diseases (Bargagna et al., 1990).
Mécanisme D'action
6,8-Difluorothiochroman-4-one, also known as 4H-1-Benzothiopyran-4-one, 6,8-difluoro-2,3-dihydro-, is a chemical compound with the molecular formula C9H6F2OS . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
The exact mode of action of 6,8-Difluorothiochroman-4-one is currently unknown due to the lack of specific studies on this compound. It is known that thiochroman-4-one derivatives have been synthesized and evaluated for their in vitro antifungal activity . This suggests that 6,8-Difluorothiochroman-4-one may interact with its targets to exert antifungal effects.
Biochemical Pathways
Given its potential antifungal activity, it may be involved in pathways related to fungal growth and proliferation .
Pharmacokinetics
It has a high gastrointestinal absorption and is predicted to be BBB permeant . . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given its potential antifungal activity, it may inhibit the growth and proliferation of certain fungi .
Propriétés
IUPAC Name |
6,8-difluoro-2,3-dihydrothiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2OS/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYVMGWKGUNBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


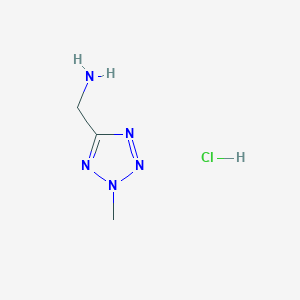
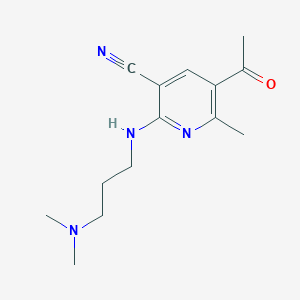

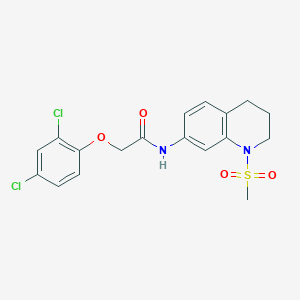
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2770489.png)

![6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2770493.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)
![3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2770496.png)
![2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2770497.png)

